White cloud bean defensin
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
KTCENLADTFRGPCFATSNCDDHCKNKEHLLSGRCRDDFRCWCTRNC |
Origin of Product |
United States |
Scientific Research Applications
Characteristics of White Cloud Bean Defensin
This compound is a small peptide with a molecular mass of approximately 5472 Da. It exhibits both antifungal and antibacterial activities, making it a promising candidate for various applications. Notably, it has shown efficacy against several pathogens, including the inhibition of HIV-1 reverse transcriptase activity and translation in cell-free systems .
Antifungal Applications
2.1 Mechanism of Action
The antifungal activity of this compound is primarily attributed to its ability to disrupt fungal cell membranes. It acts by inserting itself into the membrane, forming pores that lead to the leakage of vital cellular components . This mechanism is similar to that observed in other plant defensins, which have been studied extensively for their antifungal properties.
2.2 Case Studies
- Transgenic Plants : Research has indicated that transgenic plants overexpressing defensins can exhibit enhanced resistance to fungal pathogens. For instance, studies have demonstrated that genetically modified Arabidopsis thaliana plants expressing defensins showed significant reductions in fungal infection rates .
- Field Trials : In controlled field trials, the application of this compound formulations has resulted in decreased incidence of fungal diseases in crops such as wheat and maize, suggesting its potential as a biocontrol agent .
Antibacterial Applications
This compound also demonstrates notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Its ability to inhibit bacterial growth presents opportunities for its use in agricultural and medical settings.
3.1 Agricultural Use
In agriculture, defensins can be utilized as eco-friendly alternatives to synthetic pesticides. Their application can reduce reliance on chemical fungicides and mitigate the risks associated with chemical residues in food products .
3.2 Medical Applications
The antibacterial properties of this compound suggest potential therapeutic uses. Preliminary studies indicate that it may serve as a template for developing new antibiotics or as an additive in wound care products due to its ability to promote healing while preventing infection .
Data Table: Comparative Analysis of Defensins
| Defensin Source | Molecular Mass (Da) | Antimicrobial Activity | Applications |
|---|---|---|---|
| This compound | 5472 | Antifungal, Antibacterial | Agriculture, Medicine |
| Nicotiana alata Defensin | 5000 | Antifungal | Transgenic crops |
| Vigna unguiculata Defensin | 5242 | Antifungal, Antibacterial | Biocontrol, Therapeutics |
| Vicia faba Defensin | 5229 | Antifungal | Crop protection |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Molecular and Functional Comparison of Defensins from Phaseolus vulgaris Cultivars
Key Findings
Antifungal Potency :
- White cloud bean defensin shares comparable antifungal efficacy with cloud bean defensin (IC₅₀: 0.5–2.0 μg/mL) but outperforms French bean defensin (IC₅₀: 1.0–3.0 μg/mL) .
- Purple pole bean defensin exhibits the strongest antifungal activity (IC₅₀: 0.3–1.5 μg/mL) due to superior thermostability (stable at 0–100°C and pH 0–14) .
Antiviral Activity: this compound uniquely inhibits HIV-1 RT (IC₅₀: 8.5 μM), a feature absent in cloud bean and French bean defensins .
Antitumor Effects :
- This compound inhibits tumor cell proliferation (IC₅₀: 10–15 μM), doubling the potency of cloud bean defensin (IC₅₀: 25–30 μM) .
Structural and Stability Differences :
- Despite similar β-sheet/α-helix structures, molecular mass varies: white cloud bean (6 kDa) vs. cloud bean (7.3 kDa) .
- This compound is less thermostable than purple pole bean defensin, retaining activity up to 80°C (vs. 100°C for purple pole bean) .
Table 2: Comparison with Non-Phaseolus Defensins
Key Findings
This compound’s dual antiviral/antitumor activity distinguishes it from sesquin (anti-HIV) and gymnin (antiviral) .
Its mitogenic activity (stimulating immune cells) is rare among defensins, shared only with a few peptides like red bean antifungal peptide .
Research Implications and Limitations
- Strengths : this compound’s multifunctionality (antifungal, antiviral, antitumor) makes it a candidate for drug development. Its high yield (10 mg/100g seeds) enhances scalability .
- Limitations : Lower thermostability compared to purple pole bean defensin may restrict industrial applications. Mechanisms underlying its mitogenic activity require further study .
Preparation Methods
Source Material and Initial Extraction
- Starting Material: Dried seeds of Phaseolus vulgaris cv. ‘white cloud bean’ are used as the raw material. Seeds are authenticated and homogenized in distilled water with a typical ratio of 6 ml water per gram of seeds.
- Homogenization and Centrifugation: The homogenate is centrifuged at 12,000 × g for 20 minutes at 4 °C to separate soluble proteins from insoluble debris.
- Supernatant Collection: The clear supernatant containing soluble proteins, including the defensin, is collected for further purification.
Chromatographic Purification Steps
The purification strategy employs sequential chromatographic techniques exploiting the peptide’s charge, affinity properties, and size.
Affinity Chromatography on Affi-Gel Blue Gel
- Column: Affi-gel blue gel column (5 cm × 18 cm).
- Buffer: 10 mM Tris–HCl, pH 7.2.
- Process: Fraction D1 is applied to the column. The defensin binds to the gel and is eluted in fraction B2 using 0.2 M NaCl in Tris–HCl buffer.
- Other Fractions: Unadsorbed proteins elute as B1 (no defensin activity), and proteins eluted with 1 M NaCl (fraction B3) lack antifungal activity.
Cation Exchange Chromatography on SP-Sepharose
- Column: SP-Sepharose column (2.5 cm × 20 cm).
- Buffer: 10 mM ammonium acetate, pH 5.0.
- Process: Fraction B2 is applied. Unadsorbed proteins elute as fraction S1.
- Elution: Adsorbed proteins are eluted with a linear NaCl gradient (0–1 M). The defensin is found in fraction S2, which shows antifungal activity.
- Additional Fractions: S3 and S4 are other eluted fractions without defensin activity.
Gel Filtration by Fast Protein Liquid Chromatography (FPLC)
Analytical Characterization
SDS-PAGE
Summary Table of Preparation Steps
| Step No. | Method | Column/Material | Buffer Conditions | Elution Conditions | Outcome/Fraction | Notes |
|---|---|---|---|---|---|---|
| 1 | Homogenization & Centrifugation | N/A | Distilled water (6 ml/g) | Centrifugation at 12,000 × g | Supernatant collected | Initial crude extract |
| 2 | Anion Exchange Chromatography | DEAE-cellulose | 10 mM Tris–HCl, pH 7.2 | Flow-through (D1), 0.2 M & 1 M NaCl (D2, D3) | D1 contains defensin | Defensin unadsorbed |
| 3 | Affinity Chromatography | Affi-gel blue gel | 10 mM Tris–HCl, pH 7.2 | 0.2 M NaCl (B2), 1 M NaCl (B3) | B2 contains defensin | Defensin adsorbed |
| 4 | Cation Exchange Chromatography | SP-Sepharose | 10 mM NH4OAc, pH 5.0 | Linear NaCl gradient (0–1 M) | S2 contains defensin | Defensin adsorbed |
| 5 | Gel Filtration (FPLC) | Superdex 75 HR 10/30 | 0.2 M NH4HCO3, pH 8.5 | Size exclusion | SU3 purified defensin | Final purification step |
Q & A
Q. What experimental methodologies are recommended for isolating and purifying White Cloud Bean Defensin (WCBD) from Phaseolus vulgaris?
- Methodological Answer : WCBD isolation typically involves homogenizing seeds in a saline buffer (e.g., 10 mM Tris-HCl, pH 7.4), followed by ammonium sulfate precipitation and sequential chromatography (e.g., ion-exchange and gel filtration). Purity is confirmed via SDS-PAGE and MALDI-TOF mass spectrometry to verify the molecular mass (~5–8 kDa) . Antifungal activity is validated using radial diffusion assays against Fusarium oxysporum or Mycosphaerella arachidicola .
Q. How does WCBD’s structural composition influence its antifungal activity?
- Methodological Answer : WCBD’s N-terminal sequence homology (e.g., NH2-ATXGSXGXCX...) with other plant defensins suggests conserved cysteine-stabilized αβ (CSαβ) motifs critical for membrane interaction. Circular dichroism (CD) spectroscopy and NMR can confirm secondary structures (e.g., β-sheets, α-helices) . Site-directed mutagenesis studies targeting cysteine residues can disrupt disulfide bonds, reducing antifungal potency .
Q. What are the primary biological activities of WCBD, and how are they quantified?
- Methodological Answer : WCBD exhibits antifungal and mitogenic activities. Antifungal potency is measured via IC50 values (e.g., 8–12 μM against Botrytis cinerea), while mitogenic activity is assessed using [³H]-thymidine incorporation in murine splenocytes . Tumor cell inhibition (e.g., L1210 leukemia cells) is quantified using MTT assays (IC50 ~20 μM) .
Advanced Research Questions
Q. How do functional discrepancies arise between WCBD and closely related defensins (e.g., Cloud Bean Defensin)?
- Methodological Answer : Comparative studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) reveal differences in binding affinities to fungal membranes or HIV-1 reverse transcriptase. For example, WCBD inhibits HIV-1 reverse transcriptase (IC50 ~10 μM), whereas Cloud Bean Defensin lacks this activity due to divergent C-terminal residues . Structural alignment tools (e.g., PyMOL) highlight residue substitutions impacting target specificity .
Q. What computational approaches are effective for predicting WCBD’s therapeutic potential against viral targets (e.g., SARS-CoV-2)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model WCBD’s interaction with viral proteins like SARS-CoV-2 spike (S) protein. WCBD’s docking score (-1372.5 kJ/mol) at the ACE2 binding site surpasses native ACE2-S protein interactions (-1183.4 kJ/mol), suggesting competitive inhibition potential . Free energy calculations (MM-PBSA) validate binding stability .
Q. How can researchers resolve contradictions in WCBD’s antiproliferative activity across tumor cell lines?
- Methodological Answer : Contradictions arise from cell line-specific receptor expression (e.g., L1210 vs. MBL2 cells). Flow cytometry and RNA-seq can identify differential expression of defensin-binding receptors (e.g., glycosylated membrane proteins). Dose-response curves (0–50 μM WCBD) and synergy studies with chemotherapeutics (e.g., cisplatin) clarify context-dependent efficacy .
Q. What experimental designs are optimal for testing WCBD’s efficacy in transgenic plant models?
- Methodological Answer : Agrobacterium-mediated transformation of Phaseolus vulgaris with WCBD-coding sequences under a CaMV-35S promoter enables constitutive expression . Pathogen challenge assays (e.g., Colletotrichum lindemuthianum) quantify lesion reduction (≥50% in T3 transgenic lines). qPCR confirms defensin expression levels (2–5-fold increase vs. wild-type) .
Data Contradictions and Validation
Q. How should researchers address inconsistencies in WCBD’s reported antifungal spectra?
- Methodological Answer : Variability arises from fungal strain differences (e.g., Aspergillus flavus vs. Candida albicans). Standardized CLSI broth microdilution assays and time-kill curves under controlled pH/temperature reduce experimental noise . Meta-analyses of antifungal defensins (e.g., Picea glauca Defensin-5) contextualize WCBD’s potency .
Q. What validation strategies ensure reproducibility in WCBD’s mitogenic activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
